molecular formula C15H24N6O2 B2576901 7-isobutyl-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 313471-53-3

7-isobutyl-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2576901
CAS No.: 313471-53-3
M. Wt: 320.397
InChI Key: KKLQOHUUUOJAIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-isobutyl-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C15H24N6O2 and its molecular weight is 320.397. The purity is usually 95%.
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Scientific Research Applications

Receptor Affinity and Pharmacological Evaluation

A study by Chłoń-Rzepa et al. (2013) evaluated derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones, which included compounds structurally related to 7-isobutyl-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione. These compounds were assessed for their affinity and selectivity for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7), revealing potential antidepressant and anxiolytic properties (Chłoń-Rzepa et al., 2013).

Analgesic Activity

Zygmunt et al. (2015) explored derivatives of purine-2,6-dione for their analgesic properties. These compounds, including those structurally similar to the molecule , demonstrated significant analgesic and anti-inflammatory effects, suggesting their potential as new classes of analgesic and anti-inflammatory agents (Zygmunt et al., 2015).

Potential Antidepressant and Anxiolytic Activity

Jastrzębska-Więsek et al. (2011) studied a series of purine-2,6-dione analogs, including those structurally related to this compound. The research found specific anxiolytic, but not antidepressant, activity in mouse models, underscoring the compound's potential in anxiety treatment (Jastrzębska-Więsek et al., 2011).

In Vitro and In Vivo Pharmacological Studies

Partyka et al. (2015) conducted extensive studies on purine-2,6-dione derivatives, which included compounds akin to this compound. They assessed these derivatives for their serotonin receptor affinities and conducted in vivo behavioral studies to evaluate their antidepressant and anxiolytic properties (Partyka et al., 2015).

Properties

IUPAC Name

3-methyl-8-(4-methylpiperazin-1-yl)-7-(2-methylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N6O2/c1-10(2)9-21-11-12(19(4)15(23)17-13(11)22)16-14(21)20-7-5-18(3)6-8-20/h10H,5-9H2,1-4H3,(H,17,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKLQOHUUUOJAIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(N=C1N3CCN(CC3)C)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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